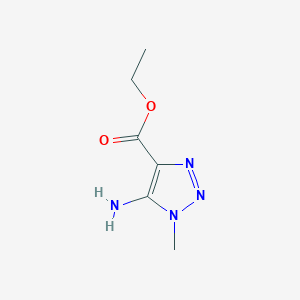

ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

CAS No. |

1082685-60-6 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

ethyl 5-amino-1-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5(7)10(2)9-8-4/h3,7H2,1-2H3 |

InChI Key |

DCNPOOIFKGWZGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Azides with α-Cyano Esters or Amides

One of the principal synthetic routes to this compound involves the cyclization reaction between an azide and an α-cyano ester, such as ethyl 2-cyanoacetate, or an α-cyano amide. The azide intermediate can be generated in situ by reaction of an alkyl or benzyl halide with sodium azide or by diazo transfer from a primary amine using reagents like 1H-imidazole-1-sulfonyl azide hydrochloride.

- The reaction proceeds via nucleophilic attack of the malonate anion on the terminal nitrogen of the azide, followed by cyclization to form an imino triazole intermediate, which tautomerizes to the aromatic 5-amino-1,2,3-triazole-4-carboxylate ester.

- Typical reaction conditions include refluxing in ethanol with sodium ethoxide or sodium hydroxide as base catalysts.

- Microwave-assisted heating at 80 °C for 1 hour has been reported to improve yields and reduce reaction times.

This method yields the this compound as a white powder with moderate to good yields (~50-70%) depending on substrate and conditions.

Lewis Acid-Catalyzed Direct Amidation or Amination of Esters

An alternative approach uses Lewis acid catalysts such as trimethylaluminum (AlMe3) to promote direct amination or amidation of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate esters.

- Starting from the ethyl ester, reaction with amines under Lewis acid catalysis leads to the corresponding amides.

- This method allows for the introduction of diverse amine substituents at the 1-position of the triazole ring, including methyl groups.

- Reaction conditions typically involve stirring at room temperature or mild heating in ethereal solvents, followed by acid-base workup to isolate the product.

This approach is advantageous for late-stage functionalization and structural diversification of the triazole core.

Ruthenium-Catalyzed Azide-Nitrile Cyclization

A ruthenium-catalyzed method has been described for synthesizing 5-amino-1,2,3-triazole-4-carboxylates by reacting azides with ethyl cyanomalonate in the presence of sodium ethoxide.

- The malonate anion attacks the azide, leading to cyclization and formation of the triazole ring.

- This method can produce this compound derivatives with good selectivity and yields (~65%).

- However, side reactions such as the Dimroth rearrangement can occur, especially under acidic or basic conditions, leading to isomeric byproducts.

- Careful control of reaction conditions and purification is required to minimize rearrangement and maximize yield.

This catalytic method is useful for preparing collections of biologically active triazole derivatives for further functionalization.

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

Though more commonly used for 1,4-disubstituted triazoles, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a general method for constructing 1,2,3-triazole rings.

- Preparation involves synthesizing the azide precursor (e.g., methyl azide or substituted azides) and the appropriate alkyne (e.g., methylacetylene).

- The reaction is catalyzed by copper(I) salts in solvents such as ethanol or dimethylformamide at room temperature or mild heating.

- This method is highly regioselective, efficient, and scalable, making it suitable for industrial synthesis.

- However, for this compound specifically, the cyclization with α-cyano esters is more commonly reported.

Reductive Amination of 5-Formyl-1-Methyl-1H-1,2,3-Triazole-4-Carboxylate

A less common but effective method involves:

- Synthesizing methyl 1-methyl-5-formyl-1H-1,2,3-triazole-4-carboxylate.

- Reacting this aldehyde intermediate with ammonia or substituted amines to form imines.

- Subsequent reduction with sodium borohydride (NaBH4) yields the 5-amino derivative.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of Azide with Ethyl 2-Cyanoacetate | Sodium ethoxide, EtOH, reflux or microwave | 50-70 | Straightforward, moderate yield | Possible side products, requires azide prep |

| Lewis Acid-Catalyzed Amidation | AlMe3 catalyst, amines, mild conditions | 60-80 | Direct functionalization, mild | Sensitive to moisture, requires handling of Lewis acid |

| Ruthenium-Catalyzed Azide-Nitrile Cyclization | (Cp*RuCl)4 catalyst, sodium ethoxide, EtOH | ~65 | Selective, catalytic | Dimroth rearrangement side reactions possible |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Cu(I) salts, azide and alkyne, mild heating | High | Regioselective, scalable | Less common for amino-substituted triazoles |

| Reductive Amination of 5-Formyl Intermediate | NaBH4 reduction, amines, MeOH | 50-75 | Versatile, good control | Requires aldehyde intermediate synthesis |

Mechanistic Insights and Reaction Analysis

- The cyclization of azides with α-cyano esters proceeds through nucleophilic attack on the azide terminal nitrogen, forming an imino intermediate that tautomerizes to the aromatic triazole. This step is base-catalyzed and sensitive to temperature.

- Lewis acid catalysis activates the ester carbonyl toward nucleophilic attack by amines, enabling direct amidation without prior ester hydrolysis.

- Ruthenium catalysis facilitates the azide-nitrile cyclization by coordinating the azide and nitrile, lowering activation energy and promoting ring closure.

- The Dimroth rearrangement, a ring-opening and reclosure process, can occur under acidic or basic conditions, leading to isomeric triazole products; this is a key consideration in purification and reaction design.

- Reductive amination involves imine formation followed by hydride reduction, allowing selective introduction of amino groups at the 5-position.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The functional groups at positions 1 and 5 significantly alter the compound’s properties. Key analogs include:

Table 1: Substituent Effects on Key Properties

- Amino Group (R5): The NH₂ group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with methyl (e.g., ) or formyl (e.g., ) substituents.

- Methyl vs. Aromatic R1 : The methyl group at position 1 reduces steric hindrance compared to bulkier substituents like pyridin-3-yl () or p-nitrophenyl (), favoring synthetic accessibility.

Positional Isomerism in Coordination Chemistry

Positional isomerism (carboxylate at position 3 vs. 4) profoundly impacts coordination behavior:

- Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2) : Acts as a linker in Cd(II) frameworks, enabling extended coordination polymers .

The target compound’s carboxylate at position 4 may similarly facilitate metal coordination, though its amino group could introduce additional donor sites.

Structural and Crystallographic Insights

- Hydrogen Bonding: Formyl-substituted analogs () exhibit intermolecular C–H···O interactions, while the amino group in the target compound may form N–H···O/N bonds, influencing crystal packing.

- Thermal Stability : Cd(II) complexes with triazole carboxylates are stable up to 200°C (), suggesting robustness in materials applications.

Biological Activity

Ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate (EMT) is a compound belonging to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry.

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

- Solubility : High solubility in water and moderate lipophilicity, affecting its bioavailability.

Biological Activities

Research indicates that EMT exhibits a range of biological activities, which can be influenced by structural modifications. Key areas of interest include:

Antiviral Activity

EMT has shown promise in antiviral applications. Studies have indicated that derivatives of triazole compounds can inhibit viral replication and activity. For instance, triazole-containing derivatives have been assessed for their ability to suppress hemagglutinating activity of viruses such as influenza A. The results demonstrated that certain compounds could reduce virus infectivity significantly (up to 90% loss) at specific concentrations .

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. EMT and its derivatives have been evaluated for their effectiveness against various bacterial strains. The structure of the triazole ring is crucial for its interaction with microbial targets, enhancing its potential as an antimicrobial agent.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have been conducted to determine the safety profile of EMT. These studies typically involve evaluating the compound's effects on various cell lines at different concentrations. The results indicate that while some triazole derivatives exhibit cytotoxic effects at high concentrations, EMT itself has not shown significant toxicity in preliminary tests .

Structure-Activity Relationship (SAR)

The biological activity of EMT is closely linked to its structural features. Variations in substituents on the triazole ring can lead to differences in binding affinity and activity against biological targets. For example:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 0.73 | Different positioning of methyl and carboxylic group |

| Methyl 5-amino-1,2,4-triazole-3-carboxylate | 0.64 | Contains methyl instead of ethyl |

| Methyl 1H-1,2,4-triazole-3-carboxylate | 0.63 | Lacks amino substitution |

These structural variations influence the compound's reactivity and biological efficacy.

Case Studies

Several studies have focused on the biological activity of EMT and its derivatives:

- Antiviral Efficacy : A study evaluated various triazole derivatives against influenza viruses, revealing that specific structural modifications significantly enhanced antiviral activity.

- Antimicrobial Testing : Research demonstrated that EMT showed effective inhibition against several bacterial strains, suggesting its potential as an antibiotic agent.

- Cytotoxicity Assessments : In vitro tests indicated that while some derivatives exhibited cytotoxicity at elevated concentrations, EMT maintained a favorable safety profile.

Q & A

Q. What alternative synthetic routes exist to improve atom economy or reduce hazardous waste?

- Methodological Answer :

- Click chemistry : Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.